molecular formula C17H21N5O5 B11276283 Methyl 5-ethyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 5-ethyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11276283
M. Wt: 375.4 g/mol
InChI Key: LAIIWVCDOWQQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 5-ETHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound featuring a tetrazolo-pyrimidine core with a trimethoxyphenyl substituent

Preparation Methods

The synthesis of METHYL 5-ETHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: Starting from appropriate precursors, the tetrazole ring is formed through cyclization reactions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via electrophilic aromatic substitution.

    Esterification: The final step involves esterification to introduce the methyl carboxylate group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

METHYL 5-ETHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the aromatic ring or the tetrazole-pyrimidine core.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of METHYL 5-ETHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. It can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes essential for cancer cell survival . The compound may also induce apoptosis through caspase activation and down-regulation of key signaling pathways .

Comparison with Similar Compounds

Similar compounds include other tetrazolo-pyrimidine derivatives and trimethoxyphenyl-containing molecules. For example:

METHYL 5-ETHYL-7-(2,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and its ability to target multiple biological pathways effectively.

Properties

Molecular Formula

C17H21N5O5

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 5-ethyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H21N5O5/c1-6-10-14(16(23)27-5)15(22-17(18-10)19-20-21-22)9-7-12(25-3)13(26-4)8-11(9)24-2/h7-8,15H,6H2,1-5H3,(H,18,19,21)

InChI Key

LAIIWVCDOWQQDO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3OC)OC)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.